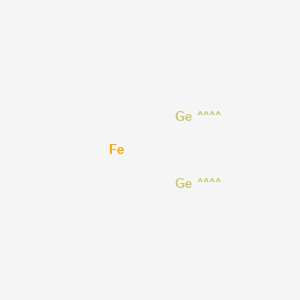
Palladium--ytterbium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–ytterbium (3/1) is a bimetallic compound consisting of palladium and ytterbium in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The combination of palladium, a noble metal known for its catalytic properties, and ytterbium, a rare earth element, results in a compound with enhanced catalytic activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: Palladium–ytterbium (3/1) can be synthesized using various methods. One common approach is the sodium borohydride reduction method. In this method, palladium and ytterbium salts are dissolved in a suitable solvent, and sodium borohydride is added to reduce the metal ions to their metallic state. The resulting palladium–ytterbium nanoparticles are then collected and purified .
Industrial Production Methods: On an industrial scale, palladium–ytterbium (3/1) can be produced using similar reduction methods, but with larger quantities of reagents and more controlled reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Palladium–ytterbium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the palladium component, which is known for its ability to facilitate a wide range of organic transformations .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–ytterbium (3/1) include hydrogen gas for reduction reactions, oxygen or air for oxidation reactions, and various organic halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–ytterbium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds .
科学的研究の応用
Palladium–ytterbium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various organic reactions, including cross-coupling reactions such as the Suzuki and Heck reactions . In biology and medicine, palladium–ytterbium (3/1) nanoparticles have shown potential as antibacterial and anticancer agents . In industry, the compound is used in fuel cells, hydrogen storage, and sensors for detecting gases such as hydrogen and glucose .
作用機序
The mechanism by which palladium–ytterbium (3/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while ytterbium enhances the stability and activity of the palladium component. The molecular targets and pathways involved in these catalytic processes include various organic substrates and intermediates, which interact with the palladium–ytterbium catalyst to form the desired products .
類似化合物との比較
Similar Compounds: Similar compounds to palladium–ytterbium (3/1) include other bimetallic catalysts such as palladium–platinum, palladium–nickel, and palladium–ruthenium. These compounds also exhibit enhanced catalytic activity and stability compared to their monometallic counterparts .
Uniqueness: What sets palladium–ytterbium (3/1) apart from other similar compounds is its unique combination of palladium and ytterbium, which results in a catalyst with superior electrocatalytic activity and stability. The presence of ytterbium enhances the dispersion of palladium nanoparticles, leading to improved catalytic performance .
特性
CAS番号 |
12143-66-7 |
|---|---|
分子式 |
Pd3Yb |
分子量 |
492.3 g/mol |
IUPAC名 |
palladium;ytterbium |
InChI |
InChI=1S/3Pd.Yb |
InChIキー |
GJAWBRIFMCLTAC-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)

![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)









